molecular formula C23H27FN4O2 B2973955 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 891091-89-7

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2973955
CAS No.: 891091-89-7
M. Wt: 410.493
InChI Key: MCNDWPFFTDUOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group and a piperazine-carboxamide moiety bearing a 4-fluorophenyl ring.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-16-3-6-21(13-17(16)2)28-15-19(14-22(28)29)25-23(30)27-11-9-26(10-12-27)20-7-4-18(24)5-8-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDWPFFTDUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and piperazine intermediates. One common synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: This step involves the cyclization of a suitable precursor, such as a γ-keto acid, under acidic or basic conditions to form the pyrrolidinone ring.

    Preparation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by functional group modifications to introduce the fluorophenyl group.

    Coupling of Intermediates: The final step involves coupling the pyrrolidinone and piperazine intermediates using a coupling reagent such as carbodiimide in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Carboxamide Derivatives

(S)-4-(4-Fluorophenyl)-N-(5-Methyl-8-(4-Methylpiperazin-1-yl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Piperazine-1-Carboxamide (Compound 43, )
  • Structural Differences: Replaces the pyrrolidinone core with a tetrahydronaphthalene amine and introduces a 4-methylpiperazine substituent.
  • Synthesis : 74% yield with 95.5% HPLC purity, indicating robust synthetic feasibility .
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 856189-81-6, )
  • Structural Differences : Features a chloropyridine substituent and trifluoromethyl groups, enhancing lipophilicity.
  • Applications : Likely optimized for kinase or protease inhibition due to electron-withdrawing substituents.

Table 1: Piperazine-Carboxamide Analogs

Compound Core Structure Key Substituents Synthesis Yield Purity Reference
Target Compound Pyrrolidin-5-one 3,4-Dimethylphenyl, 4-Fluorophenyl N/A N/A -
Compound 43 Tetrahydronaphthalene 4-Methylpiperazine 74% 95.5%
CAS 856189-81-6 Piperazine 3-Chloro-5-(trifluoromethyl)pyridine N/A N/A

Fluorophenyl-Containing Compounds

NRA0045 ()
  • Structure : Thiazole core with 4-fluorophenyl and pyrrolidine groups.
  • Activity: High affinity for dopamine D4 receptors (Ki = 0.54–2.54 nM) and serotonin 5-HT2A receptors (Ki = 1.92 nM).
  • Comparison: The target compound’s 4-fluorophenyl group may similarly enhance receptor binding, though its pyrrolidinone core likely alters selectivity.
4-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}-N-(4-Cyanophenyl)Piperazine-1-Carboxamide ()
  • Structure : Pyrazole-carboxamide with chlorophenyl and fluorophenyl groups.
  • Crystallography: Monoclinic crystal system (P21/c), suggesting stable packing interactions that could influence solubility .

Table 2: Fluorophenyl-Containing Analogs

Compound Core Structure Receptor Affinity (Ki/IC50) Crystal Data Reference
Target Compound Pyrrolidin-5-one N/A N/A -
NRA0045 Thiazole D4: 0.54 nM; 5-HT2A: 1.92 nM N/A
Pyrazole-Carboxamide Pyrazole N/A Monoclinic (P21/c)

Pyrrolidinone and Heterocyclic Derivatives

Benzo[b][1,4]Oxazin-3(4H)-One Analogs (–7)
  • Structural Variations : Fluorination (e.g., compound 54: 2-fluoro substitution) and thiazine incorporation (compound 58) modulate electronic properties.
  • SAR Insights : Fluorine increases metabolic stability, while thiazine substitution (compound 58) alters π-π stacking interactions .
Eltrombopag ()
  • Structure : Hydrazone-linked pyrazolone with 3,4-dimethylphenyl and biphenyl groups.
  • Application : Thrombopoietin receptor agonist; highlights the 3,4-dimethylphenyl group’s role in enhancing pharmacokinetics .

Table 3: Pyrrolidinone and Heterocyclic Analogs

Compound Core Structure Key Modifications Biological Relevance Reference
Target Compound Pyrrolidin-5-one 3,4-Dimethylphenyl Potential CNS activity -
Compound 54 (Benzooxazin) Benzo[b][1,4]oxazin-3-one 2-Fluoro substitution Enhanced metabolic stability
Eltrombopag Pyrazolone 3,4-Dimethylphenyl, biphenyl Thrombopoietin receptor agonist

Key Findings and Implications

  • Structural Flexibility : Piperazine-carboxamide derivatives exhibit tunable receptor selectivity through substituent variations (e.g., fluorophenyl for CNS targets, trifluoromethyl for kinases) .
  • Fluorophenyl Impact : The 4-fluorophenyl group enhances binding affinity across diverse targets (e.g., dopamine D4, serotonin 5-HT2A) but requires balanced lipophilicity to avoid cytotoxicity .
  • Core Modifications: Replacing pyrrolidinone with benzooxazin or pyrazole alters electronic profiles and solubility, as evidenced by crystallographic data .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolidinone ring
  • A piperazine moiety
  • Aromatic substituents such as 3,4-dimethylphenyl and 4-fluorophenyl .

Molecular Formula: C23H24N4O2
Molecular Weight: 396.46 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring: Cyclization under acidic or basic conditions.
  • Attachment of the Dimethylphenyl Group: Friedel-Crafts acylation to introduce the aromatic group.
  • Amide Bond Formation: Utilizing carbodiimides for coupling with the piperazine derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It may function as an inhibitor of specific enzymes or receptors involved in disease pathways, potentially modulating neurotransmitter levels or other critical biological processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Monoamine Oxidase Inhibition:
    • Compounds with similar structures have shown significant inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.
    • For instance, derivatives have been reported with IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity .
  • Anticancer Potential:
    • Some studies suggest that related compounds possess anticancer properties, affecting cell proliferation and inducing apoptosis in cancer cell lines.
    • Cytotoxicity assays demonstrated varying degrees of effectiveness against different cancer types, with some derivatives exhibiting selective toxicity towards cancer cells while sparing healthy fibroblasts .
  • Neuropharmacological Effects:
    • The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.
    • Its structural components suggest potential for use as an antidepressant or anxiolytic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
MAO-B InhibitionPotent reversible inhibitors with IC50 < 0.013 µM
Anticancer ActivityInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPotential effects on serotonin and dopamine levels

Case Studies

  • Case Study on Neurodegenerative Disorders:
    A study evaluated a series of piperazine derivatives for their MAO-B inhibitory activity. The most potent compounds demonstrated significant neuroprotective effects in cellular models mimicking neurodegenerative conditions .
  • Anticancer Efficacy:
    In vitro studies on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity at low concentrations, suggesting their potential as lead candidates for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.